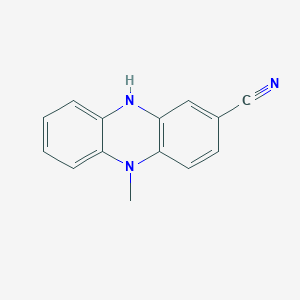![molecular formula C18H26ClNO3 B13995873 9,10-Dimethoxy-3-propyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride CAS No. 67455-67-8](/img/structure/B13995873.png)
9,10-Dimethoxy-3-propyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 9,10-Dimethoxy-3-propyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride involves several steps. One common method includes the reaction of appropriate starting materials under specific conditions to form the desired product. The synthetic route typically involves:
Formation of the core structure: This involves the cyclization of suitable precursors to form the hexahydrobenzo[a]quinolizin core.
Functionalization: Introduction of methoxy groups at the 9 and 10 positions and a propyl group at the 3 position.
Hydrochloride formation: The final step involves the conversion of the compound into its hydrochloride salt form.
Analyse Chemischer Reaktionen
9,10-Dimethoxy-3-propyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The methoxy and propyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic effects in treating various medical conditions.
Industry: It can be used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 9,10-Dimethoxy-3-propyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and physiological responses .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 9,10-Dimethoxy-3-propyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride stands out due to its unique chemical structure and properties. Similar compounds include:
Tetrabenazine: Known for its use in treating hyperkinetic movement disorders.
Other substituted hexahydrobenzo[a]quinolizin derivatives: These compounds share a similar core structure but differ in their functional groups and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
67455-67-8 |
|---|---|
Molekularformel |
C18H26ClNO3 |
Molekulargewicht |
339.9 g/mol |
IUPAC-Name |
9,10-dimethoxy-3-propyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride |
InChI |
InChI=1S/C18H25NO3.ClH/c1-4-5-13-11-19-7-6-12-8-17(21-2)18(22-3)9-14(12)15(19)10-16(13)20;/h8-9,13,15H,4-7,10-11H2,1-3H3;1H |
InChI-Schlüssel |
KQJYWKWEXDLHLY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1E)-1-Diazonio-4-[3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)oxolan-2-yl]but-1-en-2-olate](/img/structure/B13995796.png)
![2-[Hydroxy(4-methoxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B13995803.png)

![N,N-bis(2-chloroethyl)-3-fluoro-4-[(4-fluorophenyl)iminomethyl]aniline](/img/structure/B13995822.png)







![3-[[(2-Prop-2-enylsulfanyl-1,3-benzothiazol-6-yl)amino]methyl]-1,3-benzothiazole-2-thione](/img/structure/B13995890.png)

